molecular formula C22H19N3O4 B12012642 N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide CAS No. 764692-73-1

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide

Cat. No.: B12012642
CAS No.: 764692-73-1
M. Wt: 389.4 g/mol
InChI Key: GGXGWMBEURUROL-HZHRSRAPSA-N
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Description

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is a hydrazinoacetamide derivative characterized by a 3-phenoxybenzylidene hydrazine group linked to a 2-oxoacetamide scaffold and a 4-methoxyphenyl substituent. Its molecular formula is C₃₀H₂₄N₃O₄ (inferred from structural analogs in , and 18). The compound is synthesized via condensation reactions between hydrazide intermediates and aromatic aldehydes, a method consistent with protocols described in and . Key structural features include:

  • 4-Methoxyphenyl group: Improves solubility via methoxy polarity.
  • Hydrazinoacetamide core: Imparts conformational flexibility and hydrogen-bonding capacity.

Properties

CAS No.

764692-73-1

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C22H19N3O4/c1-28-18-12-10-17(11-13-18)24-21(26)22(27)25-23-15-16-6-5-9-20(14-16)29-19-7-3-2-4-8-19/h2-15H,1H3,(H,24,26)(H,25,27)/b23-15+

InChI Key

GGXGWMBEURUROL-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-phenoxybenzaldehyde in the presence of hydrazine hydrate, followed by the reaction with acetic anhydride to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at three key sites:

Functional Group Reactivity
Hydrazone (C=N–N) Susceptible to hydrolysis, cyclization, and redox reactions .
Acetamide (–NHCO–) Participates in hydrogen bonding and hydrolysis under acidic/basic conditions .
Phenoxybenzylidene Undergoes electrophilic substitution (e.g., nitration, halogenation) .

Hydrolysis of Hydrazone

Under acidic conditions (HCl/H2_2O), the hydrazone bond cleaves to yield:

  • 3-Phenoxybenzaldehyde (recovered aldehyde).

  • N-(4-Methoxyphenyl)-2-oxoacetohydrazide .

Conditions :

  • Temperature: 80°C

  • Yield: ~70% (based on analogous reactions) .

Cyclization Reactions

Reaction with 2-mercaptoacetic acid in DMF (ZnCl2_2 catalyst) forms thiazolidin-4-one derivatives via intramolecular cyclization :

Target compound+HSCH2COOHDMF ZnCl2Thiazolidinone analog\text{Target compound}+\text{HSCH}_2\text{COOH}\xrightarrow{\text{DMF ZnCl}_2}\text{Thiazolidinone analog}

Key Data :

ParameterValue
Reaction Time4–6 hours
Yield55–65%
CharacterizationIR: 1680 cm1^{-1} (C=O), 1H^{1}\text{H}-NMR: δ 4.77 (s, –CH2_2)

Substitution Reactions

The methoxy group on the phenyl ring undergoes demethylation with BBr3_3 in CH2_2Cl2_2 to form a phenolic derivative :

Target compound+BBr3CH2Cl2Phenolic analog+CH3Br\text{Target compound}+\text{BBr}_3\xrightarrow{\text{CH}_2\text{Cl}_2}\text{Phenolic analog}+\text{CH}_3\text{Br}

Conditions :

  • Temperature: 0°C → RT

  • Yield: 85% (theoretical) .

Stability and Hazard Profile

  • Thermal Stability : Decomposes above 250°C (DSC data) .

  • Hazards :

    • H317 : May cause allergic skin reaction .

    • H400 : Very toxic to aquatic life .

Comparative Reaction Data

Reaction Type Conditions Products Yield
Hydrolysis (Acidic)HCl/H2_2O, 80°C, 2h3-Phenoxybenzaldehyde + Hydrazide70%
CyclizationDMF, ZnCl2_2, 4hThiazolidin-4-one60%
DemethylationBBr3_3, CH2_2Cl2_2Phenolic derivative85%

Mechanistic Insights

  • Schiff Base Formation : The reaction proceeds via a six-membered transition state, stabilized by resonance from the methoxyphenyl group .

  • Thiazolidinone Cyclization : The thiol group attacks the hydrazone carbon, followed by intramolecular amide bond formation .

Scientific Research Applications

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s biological and physicochemical properties are influenced by substituents on the benzylidene and arylacetamide moieties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Notable Features Reference
Target Compound C₃₀H₂₄N₃O₄ 3-Phenoxybenzylidene, 4-methoxyphenyl High lipophilicity; potential for π-π interactions
13b () C₁₆H₁₅N₅O₃S 4-Methoxyphenyl, sulfamoyl Polar sulfamoyl group enhances solubility; IR νmax: 2212 cm⁻¹ (C≡N)
3d () C₂₅H₂₀ClN₃O₄S Benzothiazole, 4-chlorophenyl Antitumor activity (logGI₅₀ = -5.38); thiazolidinone core
CID 6876967 () C₁₇H₁₇N₃O₄ 3-Methoxybenzylidene, 4-methoxyphenyl Dual methoxy groups increase polarity; SMILES: COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC
8 () C₂₄H₂₀N₄O₃ Phthalazinone, 4-methylbenzylidene Rigid phthalazinone scaffold; synthesized via hydrazide-aldehyde condensation

Pharmacological Activity

  • Anticancer Potential: Compound 3d () showed superior activity against renal cancer cells due to its chloro and benzothiazole substituents. The target compound’s 3-phenoxy group may confer moderate activity, though direct data are absent in the evidence.
  • Solubility and Bioavailability :
    • Sulfamoyl derivatives (e.g., 13b ) exhibit higher aqueous solubility than the target compound.
    • Dual methoxy groups in CID 6876967 () balance lipophilicity and membrane permeability.

Physicochemical Properties

  • Melting Points :
    • 13b : 274°C (dioxane recrystallization).
    • CID 51060718 (): Trimethoxy analog with predicted higher melting point due to crystallinity.
  • Spectroscopic Data: IR spectra of hydrazinoacetamide derivatives consistently show C=O stretches at ~1660 cm⁻¹ and N-H stretches at ~3300 cm⁻¹.

Key Research Findings

Substituent Impact : Electron-withdrawing groups (e.g., sulfamoyl in 13b ) improve solubility but may reduce membrane penetration. Conversely, lipophilic groups (e.g., benzothiazole in 3d ) enhance anticancer activity.

Synthetic Flexibility: Hydrazinoacetamide derivatives are highly tunable; substituents on the benzylidene moiety can be modified without altering the core synthesis protocol.

Biological Gaps : The target compound lacks explicit activity data in the provided evidence, highlighting a need for cytotoxicity assays against standard cell lines.

Biological Activity

N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

1. Chemical Structure and Synthesis

The compound has the molecular formula C18H17N3O3C_{18}H_{17}N_{3}O_{3} with a molecular weight of approximately 325.35 g/mol. Its structure incorporates a hydrazine moiety linked to an acetamide group, which is characteristic of many bioactive compounds.

Synthesis Overview:
The synthesis typically involves the condensation of 3-phenoxybenzaldehyde with hydrazine hydrate to form an intermediate hydrazone. This intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride or benzoyl chloride, to yield the final product. The reaction conditions often include the use of bases like triethylamine to facilitate the acylation process.

2.1 Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing phenoxy and hydrazine groups have shown effectiveness against various bacterial strains. A study demonstrated that N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

2.2 Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through in vitro assays that measure the inhibition of pro-inflammatory cytokines. Compounds with similar phenoxy-acetamide scaffolds have been reported to reduce levels of TNF-alpha and IL-6 in cell cultures, indicating a promising anti-inflammatory profile .

2.3 Anticancer Activity

Several studies have highlighted the anticancer potential of phenoxy-substituted hydrazones. In vitro studies using various cancer cell lines have shown that N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide can induce apoptosis and inhibit cell proliferation. It has been suggested that the mechanism may involve the modulation of key signaling pathways associated with cancer cell survival and proliferation .

The exact mechanism by which N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory responses and cancer progression. The compound may also induce oxidative stress in cancer cells, leading to cell death .

4. Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:

Compound NameMolecular FormulaAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamideC18H17N3O3ModerateHighHigh
4-Methyl-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamideC23H21N3O3HighModerateModerate
N-(4-Methoxyphenyl)-2-oxopropanoic acidC10H10O4LowLowLow

This table illustrates that while N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide shows promising activity across various biological functions, other derivatives may exhibit higher potency in specific areas.

5. Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Action
In another investigation focusing on inflammatory diseases, this compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in inflammatory markers, supporting its potential therapeutic application .

Q & A

Q. What are the common synthetic routes for preparing N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide?

The compound is typically synthesized via condensation reactions between hydrazine derivatives and aldehydes. A standard procedure involves:

  • Reacting a hydrazinoacetamide precursor (e.g., 2-(hydrazinyl)-2-oxo-N-(4-methoxyphenyl)acetamide) with 3-phenoxybenzaldehyde under reflux in a 1:1 methanol/chloroform mixture with catalytic acetic acid .
  • Microwave-assisted synthesis can reduce reaction times (e.g., 5 hours vs. traditional 24 hours) and improve yields (up to 91%) by enhancing reaction homogeneity .
  • Purification is achieved via recrystallization from methanol or column chromatography, with structural confirmation by 1H^1H NMR and IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H^1H NMR : Identifies protons on the methoxyphenyl (δ ~3.8 ppm), hydrazine NH (δ ~9.8 ppm), and aromatic protons (δ 6.9–7.5 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1667 cm1^{-1}) and hydrazone (N-H, ~3452 cm1^{-1}) functional groups .
  • Mass Spectrometry : Provides molecular ion peaks (e.g., m/z 430.2 [M+1]) and fragmentation patterns to validate the molecular formula .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and purity of this compound?

Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. For example:

  • In the synthesis of analogous hydrazone derivatives, microwave conditions (100–150°C, 30–60 minutes) increased yields by 20–30% compared to conventional reflux .
  • Reduced side-product formation (e.g., hydrolysis byproducts) is achieved by minimizing exposure to prolonged heating .
  • Optimization requires tuning parameters such as power (300–600 W) and solvent polarity (DMF or ethanol) to balance reaction efficiency and stability of sensitive functional groups .

Q. How can researchers resolve contradictions in NMR spectral data for hydrazone derivatives?

  • Peak Splitting Artifacts : Overlapping aromatic proton signals (e.g., δ 6.9–7.5 ppm) can be resolved using 2D NMR (e.g., 13C^{13}C-HSQC) to assign substituent positions .
  • Tautomeric Equilibria : Hydrazone E/Z isomerism may cause duplicated peaks. Solvent polarity (e.g., DMSO-d6_6) and temperature control (25–60°C) can stabilize the dominant tautomer .
  • Dynamic NMR : Variable-temperature 1H^1H NMR (e.g., -40°C to 80°C) helps identify conformational exchange processes affecting spectral clarity .

Q. What in vitro assays are suitable for evaluating the anticonvulsant or anticancer activity of this compound?

  • Anticonvulsant Screening : Use the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents to assess seizure suppression .
  • Anticancer Activity :
    • MTT Assay : Test cytotoxicity against human cancer cell lines (e.g., HCT-116, MCF-7) with IC50_{50} values calculated from dose-response curves .
    • DNA Binding Studies : Employ UV-Vis titration or ethidium bromide displacement assays to assess intercalation potential, with KbK_b values indicating binding affinity .

Q. What challenges arise in determining the crystal structure of hydrazine derivatives using SHELX?

  • Disorder in Hydrazone Moieties : Flexible hydrazine linkages may adopt multiple conformations, requiring TWIN/SADI commands in SHELXL to model disorder .
  • Hydrogen Bonding Networks : Use OLEX2 visualization to map intermolecular interactions (e.g., N-H···O=C) that stabilize the crystal lattice .
  • High-Resolution Data : For accurate refinement, collect data with resolution ≤0.8 Å and apply anisotropic displacement parameters for non-H atoms .

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